Cas no 478016-00-1 (3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine)

3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 5-tert-butyl-2-(4-chloro-phenyl)-2h-pyrazol-3-ylamine
- 5-tert-butyl-2-(4-chlorophenyl)pyrazol-3-amine
- 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine
- 5-amino-3-tert-butyl-1-(4-chlorophenyl)-1H-pyrazole
- AKOS005831552
- 3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine, AldrichCPR
- 478016-00-1
- MFCD02091536
- AB10711
- CGBTZABQTSWFJF-UHFFFAOYSA-N
- 5-tert-Butyl-2-(4-chlorophenyl)-2H-pyrazol-3-amine
- 3-TERT-BUTYL-1-(4-CHLOROPHENYL)-1H-PYRAZOL-5-AMINE
- DTXSID20354375
- SCHEMBL1013888
- A827344
- 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine
-
- MDL: MFCD02091536
- インチ: InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-9(14)5-7-10/h4-8H,15H2,1-3H3
- InChIKey: CGBTZABQTSWFJF-UHFFFAOYSA-N
- SMILES: CC(C)(C)C1=NN(C2=CC=C(C=C2)Cl)C(=C1)N
計算された属性
- 精确分子量: 249.10300
- 同位素质量: 249.1032752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 43.8Ų
じっけんとくせい
- PSA: 43.84000
- LogP: 3.98660
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 22
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D970321-1g |
5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |
478016-00-1 | 95% | 1g |
$890 | 2024-07-28 | |
TRC | B872510-100mg |
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine |
478016-00-1 | 100mg |
$ 65.00 | 2022-06-06 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0010-250mg |
5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |
478016-00-1 | 97% | 250mg |
¥2404.58 | 2025-01-22 | |
TRC | B872510-500mg |
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine |
478016-00-1 | 500mg |
$ 210.00 | 2022-06-06 | ||
TRC | B872510-50mg |
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine |
478016-00-1 | 50mg |
$ 50.00 | 2022-06-06 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0010-1g |
5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |
478016-00-1 | 97% | 1g |
6767.38CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0010-5g |
5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |
478016-00-1 | 97% | 5g |
25424.31CNY | 2021-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193395-1g |
3-tert-Butyl-1-(4-Chlorophenyl)-1H-pyrazol-5-amine |
478016-00-1 | 98% | 1g |
¥2515.00 | 2024-05-12 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0010-100mg |
5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |
478016-00-1 | 97% | 100mg |
¥1643.86 | 2025-01-22 | |
A2B Chem LLC | AG26487-100g |
3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine |
478016-00-1 | 95+% | 100g |
$7783.00 | 2024-04-19 |
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amineに関する追加情報
Introduction to 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS No. 478016-00-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine, identified by the chemical identifier CAS No. 478016-00-1, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of pharmacological applications. The presence of a tert-butyl group at the 3-position and a 4-chlorophenyl moiety at the 1-position, along with an amine substituent at the 5-position, contributes to its distinct chemical profile and reactivity, making it a valuable scaffold for drug discovery and mechanistic studies.
The tert-butyl group in 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine serves as a steric shield, influencing both the solubility and metabolic stability of the compound. This feature is particularly advantageous in medicinal chemistry, where optimizing pharmacokinetic properties is crucial for drug development. Additionally, the 4-chlorophenyl substituent introduces electronic and steric effects that can modulate the compound's interaction with biological targets. These structural elements have been strategically incorporated to enhance binding affinity and selectivity, key factors in designing effective therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, making it a promising candidate for treating chronic inflammatory diseases. The pyrazole core is well-documented for its role in modulating enzyme activity, particularly in kinases and other signal transduction proteins. The specific substitution pattern in 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine further tailors its interactions, potentially leading to novel therapeutic strategies.
In vitro studies have begun to elucidate the mechanism of action of 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine, revealing its potential as an antagonist or modulator of certain protein targets. For instance, preliminary data indicate that this compound may interfere with the activity of Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune disorders. The ability to modulate JAK activity without significant off-target effects would be a significant advancement in therapeutic intervention. Furthermore, the amine group at the 5-position provides a site for further derivatization, allowing chemists to explore analogs with enhanced potency or selectivity.
The synthesis of 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine involves multi-step organic transformations, including condensation reactions, functional group interconversions, and protective group strategies. The introduction of the tert-butyl group typically requires an alkylation reaction under controlled conditions to ensure regioselectivity. Similarly, the attachment of the 4-chlorophenyl moiety often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, depending on the synthetic route. These methodologies highlight the compound's synthetic accessibility while maintaining high purity standards necessary for biological evaluation.
As research progresses, the applications of 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine are expected to expand into other areas beyond inflammation modulation. Its structural framework suggests potential utility in developing treatments for neurological disorders, where pyrazole derivatives have shown promise as neuroprotective agents. Additionally, its interaction with DNA or RNA-binding proteins could open avenues for oncology research, given the pyrazole scaffold's ability to disrupt aberrant signaling pathways in cancer cells.
The growing interest in 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine underscores its significance as a pharmacological tool and a building block for more complex drug candidates. Researchers are leveraging high-throughput screening (HTS) technologies to identify novel derivatives with improved pharmacological profiles. The combination of computational modeling with experimental validation provides a robust framework for optimizing this compound's therapeutic potential. As such, CAS No. 478016-00-1 continues to be a focal point in academic and industrial research efforts aimed at addressing unmet medical needs.
Future directions may include exploring prodrug formulations of 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-am ine to enhance its bioavailability or target specific tissues within the body. Advances in drug delivery systems could further enhance its clinical efficacy by ensuring controlled release and localized action. Moreover, interdisciplinary collaborations between chemists, biologists, and clinicians will be essential in translating laboratory findings into tangible therapeutic benefits for patients worldwide.
In conclusion,3-Tert-butyl - 1 - ( 4 - chloro phen yl ) - 1 H - py ra z ol - 5 - am ine ( CAS No . 478016 -00 - 1 ) represents a promising compound with diverse potential applications in chemical biology and medicinal chemistry . Its unique structural features , coupled with emerging evidence of its biological activity , position it as a valuable asset in ongoing drug discovery initiatives . As research continues to uncover new insights into its mechanisms of action , this compound is poised to play an increasingly important role in developing innovative treatments for various diseases .
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